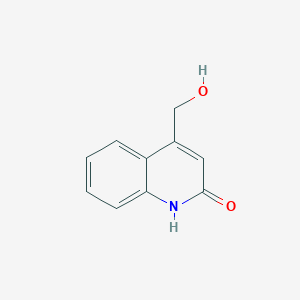

4-(hydroxymethyl)quinolin-2(1H)-one

Description

Historical Trajectories and Evolutionary Landscape of Quinolinone Research

The history of quinolones dates back to the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. researchgate.netnih.gov This initial finding spurred further research, leading to the development of a vast number of quinolone derivatives. While many of these are known for their antibacterial properties, the quinolinone scaffold itself has proven to be a fertile ground for discovering compounds with diverse biological activities. nih.govresearchgate.net The journey of quinolinone research began with a focus on combating bacterial infections, but has since expanded to explore their potential in areas such as cancer therapy. nih.govnih.gov

The Quinolin-2(1H)-one Scaffold: Fundamental Concepts in Chemical Sciences

The quinolin-2(1H)-one scaffold, also known as carbostyril, is a heterocyclic compound that can be classified as a cyclic amide. wikipedia.org A key feature of this scaffold is the phenomenon of tautomerism. For instance, 4-hydroxyquinolin-2(1H)-one can exist in equilibrium with its tautomeric form, quinoline-2,4-dione. researchgate.netsigmaaldrich.comresearchgate.netwikipedia.org This tautomeric behavior is influenced by the solvent and other environmental factors, and it plays a crucial role in the chemical reactivity and biological activity of these compounds. researchgate.netnih.govbeilstein-journals.orgresearchgate.net The structure of quinolin-2(1H)-one allows for substitutions at various positions, leading to a vast library of derivatives with distinct properties. researchgate.net

Table 1: Tautomeric Forms of 4-hydroxyquinolin-2(1H)-one

| Tautomer Name | Chemical Structure | Key Features |

| 4-hydroxyquinolin-2(1H)-one | A bicyclic aromatic system with a hydroxyl group at position 4 and a carbonyl group at position 2. | Exists as the major tautomer. |

| Quinoline-2,4-dione | A bicyclic system with two carbonyl groups at positions 2 and 4. | A diketone structure. |

Research Paradigms of 4-Substituted Quinolin-2(1H)-ones

The introduction of substituents at the 4-position of the quinolin-2(1H)-one ring has been a major focus of research. This is because modifications at this position can significantly influence the biological activity of the resulting compounds. For example, various 4-substituted quinolin-2(1H)-ones have been synthesized and evaluated for their potential as neuroprotective agents and for their activity at the N-methyl-D-aspartate (NMDA) receptor. korea.ac.kr The nature of the substituent at the 4-position is a key determinant of the compound's properties. For instance, the introduction of a hydroxymethyl group, as in 4-(hydroxymethyl)quinolin-2(1H)-one, can impart specific chemical reactivity and biological functions.

Research has explored a wide array of substituents at the 4-position, leading to compounds with activities ranging from antifungal to photosynthesis-inhibiting. mdpi.comnih.gov The synthesis of these derivatives often involves well-established chemical reactions, such as keto ester condensation and reductive ring cyclization. korea.ac.kr

Academic Scope and Research Objectives for this compound

The specific compound, this compound, has been a subject of academic inquiry, with research focusing on its synthesis and potential applications. myskinrecipes.com One area of investigation involves its use as a building block in the synthesis of more complex molecules. For example, it has been used in the preparation of furo[2,3-h]quinolin-2(1H)-one derivatives, which have shown interesting biological properties, including antiproliferative activity. nih.govresearchgate.net

The synthesis of this compound itself can be achieved through various chemical routes. Research objectives in this area often aim to develop efficient and profitable synthetic methods. nih.gov Furthermore, studies have explored the chemical properties of this compound, including its reactivity in various chemical transformations. The presence of the hydroxymethyl group provides a handle for further chemical modifications, allowing for the creation of a diverse range of derivatives with potentially valuable biological activities.

Table 2: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H9NO2 |

| Molecular Weight | 175.18 g/mol |

| CAS Number | 4876-16-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-5,12H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAAVJUTJZIVLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxymethyl Quinolin 2 1h One and Its Analogs

Classical Retrosynthetic Strategies for the Quinolin-2(1H)-one Core

The fundamental architecture of quinolin-2(1H)-one can be assembled through several well-established name reactions, each offering a unique approach to the bicyclic system. These methods typically involve the condensation and cyclization of substituted anilines or related precursors.

Gould–Jacobs Reaction and its Synthetic Adaptations

The Gould-Jacobs reaction is a versatile and widely employed method for the synthesis of 4-hydroxyquinolin-2(1H)-ones. mdpi.comnih.gov The process commences with the condensation of an aniline (B41778) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate. This is followed by a thermal cyclization to form the quinolinone ring system. mdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinolin-2(1H)-one. mdpi.com This classical reaction has been adapted for the synthesis of various substituted quinolones, including those with potential as antibacterial agents. mdpi.com

Conrad-Limpach Condensation Protocols

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. mun.ca The reaction conditions, particularly temperature, can influence the regioselectivity of the final product. At lower temperatures, the reaction tends to favor the formation of 4-quinolones (kinetic product), while higher temperatures can lead to the formation of 2-quinolones (thermodynamic product). The mechanism involves the initial formation of a Schiff base, followed by a thermal cyclization. The choice of solvent is also crucial, with high-boiling point solvents often used to facilitate the high-energy cyclization step. mun.ca

Biere-Seelen Synthetic Routes

The Biere-Seelen approach, developed in 1976, offers a pathway to quinolones starting from methyl anthranilate. mun.ca The synthesis involves a Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, which yields an enamino ester intermediate. This intermediate subsequently undergoes cyclization to form the quinolone ring system. mun.ca

Dieckmann Condensation Approaches

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is typically used to form five- or six-membered rings. organic-chemistry.orgmasterorganicchemistry.com While not a direct method for the primary synthesis of the quinolinone ring from simple anilines, it can be conceptually applied in multi-step syntheses where a suitably substituted diester precursor is constructed, which can then undergo intramolecular cyclization to form a β-keto ester fused to the benzene (B151609) ring, a key intermediate that can be further elaborated to a quinolinone. The reaction is base-catalyzed and proceeds via the formation of an enolate which then attacks the second ester group. youtube.com

Camps and Snieckus Reactions in Quinolinone Synthesis

The Camps reaction allows for the synthesis of both quinolin-2-ones and quinolin-4-ones from o-acylaminoacetophenones. The reaction is base-catalyzed, and the product distribution can be controlled by the reaction conditions and the structure of the starting material. The mechanism involves an intramolecular aldol-type condensation.

The Snieckus reaction, while more commonly associated with directed ortho-metalation, can be utilized in strategies to prepare highly substituted quinolinones. This approach would involve the generation of an organometallic species on the aniline ring, which can then react with a suitable electrophile to build the second ring.

Dedicated Synthetic Pathways to 4-(hydroxymethyl)quinolin-2(1H)-one

While the classical methods provide access to the core quinolinone structure, the specific synthesis of this compound requires dedicated strategies to introduce the hydroxymethyl group at the C4 position.

One direct and efficient method that has been reported is the visible light-mediated synthesis from quinoline (B57606) N-oxides. In this approach, 4-(hydroxymethyl)quinoline N-oxide is subjected to photocatalysis to yield this compound. rsc.org This method is noted for its high atom economy and green credentials, avoiding harsh reagents. rsc.orgnih.gov

An alternative and more traditional approach involves the synthesis of a precursor molecule, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which can then be reduced to the target alcohol. nih.govsigmaaldrich.comresearchgate.net This carboxylic acid can be prepared through various methods, including the hydrolysis of the corresponding ester, which might be synthesized via a Gould-Jacobs type reaction. The subsequent reduction of the carboxylic acid or its ester derivative to the primary alcohol can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comlibretexts.org The aldehyde, 2-oxo-1,2-dihydroquinoline-4-carbaldehyde (B3348116), would be an intermediate in this reduction.

A study also describes a "new profitable way" to synthesize 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, indicating that derivatization at the 4-position of the quinolinone ring is a subject of ongoing research. nih.govresearchgate.net

Direct Functionalization Strategies for the 4-Hydroxymethyl Moiety

The 4-hydroxymethyl group on the quinolin-2(1H)-one scaffold serves as a versatile handle for further chemical modification. Direct functionalization of this moiety allows for the synthesis of various analogs with tailored properties. One key strategy involves the conversion of the hydroxyl group into an ether. For instance, in the synthesis of 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (MOFQ), the precursor 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) is utilized. nih.govresearchgate.net This transformation demonstrates the accessibility of the hydroxyl group for etherification, opening pathways to a class of methoxymethyl analogs. nih.gov

Construction of Furo[2,3-h]quinolin-2(1H)-one Analogs with 4-Hydroxymethyl Substituents

The 4-hydroxymethylquinolinone structure is a pivotal precursor in the synthesis of more complex, fused heterocyclic systems such as furo[2,3-h]quinolin-2(1H)-ones. These compounds are of significant interest due to their biological activities. nih.govnih.gov A profitable synthetic route has been developed for 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ). nih.govnih.gov This methodology not only yields HOFQ but also enables the synthesis of related analogs like 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (MOFQ) and 4-hydroxymethyl-6,8-dimethylfuro[2,3-h]quinolin-2(1H)-one (HOHFQ). nih.gov The synthesis underscores the utility of the 4-hydroxymethyl group as an integral part of the cyclization strategy to form the furan (B31954) ring, leading to a class of potent photochemotherapeutic agents. nih.govresearchgate.net

Sustainable and Green Chemistry Innovations in Quinolinone Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign and sustainable methods. The synthesis of quinoline and quinolinone derivatives has been a fertile ground for such innovations, focusing on reducing waste, energy consumption, and the use of hazardous materials. nih.govnih.govacs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govthieme-connect.comacs.org This technique has been successfully applied to the synthesis of quinoline and quinazolinone derivatives. thieme-connect.comrsc.org The key advantages include rapid and uniform heating, which can minimize side product formation and improve energy efficiency. nih.gov

One-pot, multicomponent reactions under microwave irradiation represent a particularly efficient approach. nih.govacs.org For example, the synthesis of substituted quinolines has been achieved by reacting 2-aminoaryl ketones with carbonyl compounds under microwave-assisted, solvent-free conditions, using catalysts like alumina-supported 3-(N-morpholino)propanesulfonic acid (MOPS/Al2O3). benthamdirect.com This method offers benefits such as rapid reactant activation and high yields. benthamdirect.com Similarly, pyrimido[4,5-b]quinolines have been synthesized via microwave-facilitated one-pot reactions, a process noted for its efficiency and excellent green chemistry metrics. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Friedländer Reaction | 2-aminoaryl ketones, active methylene (B1212753) compounds | MOPS/Al2O3, microwave (360W), solvent-free | Rapid activation, cost-effective, high yield | benthamdirect.com |

| Multicomponent Reaction | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedone | Glacial acetic acid, microwave irradiation | Shorter reaction time, higher yield, no column chromatography | nih.gov |

| Cyclization | Aniline derivatives, β-keto esters | Diphenyl ether (solvent), microwave (120-250°C) | One-pot procedure, mild conditions | thieme-connect.com |

| Cyclization | Substituted 2-halobenzoic acids, amidines | Iron catalyst, microwave, water (solvent) | First iron-catalyzed C-N coupling in aqueous media | rsc.org |

Solvent-Free Reaction Methodologies

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste and simplified purification procedures. oup.com The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using various catalysts. oup.comtandfonline.com

These protocols often proceed at room temperature or with gentle heating, avoiding the harsh conditions associated with traditional methods. oup.com The use of recyclable catalysts, such as magnetite nanoparticle-supported ionic liquids, further enhances the sustainability of these syntheses. tandfonline.com

| Catalyst | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| SnCl2·2H2O | o-amino substituted aromatic ketones, dicarbonyl compounds | Room temperature, solvent-free | Simple, room temperature, no hazardous acids/bases, short reaction time | oup.com |

| Magnetite Nanoparticle-Supported Acidic Ionic Liquid (IL-1@Fe3O4) | 2-aminoaryl ketone, β-ketoester | 70°C, solvent-free | Highly efficient, magnetically separable and reusable catalyst | tandfonline.com |

| Caesium Iodide (CsI) | 2-aminoacetophenone/2-aminobenzophenone, various ketones | 100°C, solvent-free | Clean reaction, simple methodology, short reaction times, easy work-up | researchgate.net |

Photocatalytic and Biocatalytic Approaches

Harnessing the power of light and enzymes represents a frontier in sustainable synthesis, offering highly selective and mild reaction pathways.

Photocatalytic synthesis utilizes light energy, often in the visible spectrum, to drive chemical reactions. This approach has been applied to the synthesis of quinolines from their 1,2,3,4-tetrahydroquinoline (B108954) (THQ) precursors via oxidative dehydrogenation. organic-chemistry.org In some methods, an iridium photocatalyst is used to facilitate the aromatization step under mild, atom-economical conditions. researchgate.net The use of nontoxic and inexpensive catalysts like titanium dioxide (TiO2) under visible light further underscores the green credentials of this methodology. organic-chemistry.org

Biocatalytic synthesis employs enzymes to perform chemical transformations with high specificity and under gentle conditions (e.g., neutral pH, room temperature). For quinoline and 2-quinolone synthesis, oxidase enzymes have proven particularly effective. nih.govacs.orgnih.gov

Monoamine Oxidase (MAO-N): Whole cells containing MAO-N enzymes can effectively catalyze the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding aromatic quinoline derivatives in good yields. nih.govacs.org This biotransformation is influenced by both the steric and electronic properties of the substrate. acs.org

Horseradish Peroxidase (HRP): A chemo-enzymatic approach using HRP has been developed for the synthesis of 2-quinolones. The process involves an HRP-catalyzed annulation/aromatization reaction, followed by a chemical oxidation step. nih.gov

These enzymatic strategies provide a valuable alternative to conventional methods that often require harsh reagents and conditions. acs.org

Sonochemical Activation in Quinoline Derivatives Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature spots through a process called acoustic cavitation. researchgate.net This method has been successfully used for the one-pot, three-component synthesis of 2-substituted quinolines in water, an environmentally benign solvent. researchgate.net The use of ultrasound can significantly reduce reaction times and energy consumption, making it an attractive green workup procedure for synthesizing quinoline-based hybrids. nih.gov

Catalyst-Free Synthesis Regimes

The development of catalyst-free synthetic routes for quinolinone derivatives represents a significant step towards greener and more economical chemical processes. These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation, to drive the formation of the quinolinone scaffold.

One notable approach involves the transition-metal-free oxidative cycloisomerization of o-cinnamylanilines. This reaction proceeds via a regioselective 6-endo-trig intramolecular oxidative cyclization, utilizing potassium tert-butoxide (KOtBu) as a mediator and dimethyl sulfoxide (B87167) (DMSO) as an oxidant at room temperature to produce 2-aryl-4-substituted quinolines in good to excellent yields. acs.org Although this example leads to a 2,4-disubstituted quinoline, the underlying principle of activating a C-H bond for cyclization without a metal catalyst is a key takeaway for designing similar syntheses for other quinolinone analogs.

Another catalyst-free method involves the reaction of N-hetaryl ureas with alcohols to form carbamates of pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl. rsc.org Density functional theory (DFT) calculations and experimental evidence suggest that the reaction proceeds through the formation of a hetaryl isocyanate intermediate. rsc.org This strategy highlights the potential for catalyst-free transformations of quinoline derivatives.

Furthermore, catalyst-free nucleophilic substitution of hydrogen in quinoline rings has been achieved using acylethynylpyrroles. This unexpected cross-coupling reaction occurs at elevated temperatures in solvents like acetonitrile (B52724) or toluene, yielding 2-(E-2-acylethenylpyrrolyl)quinolines stereoselectively. rsc.org The proposed mechanism involves a redox ring-opening of an intermediate cycloadduct. rsc.org

A one-pot, catalyst-free method for preparing quinazoline (B50416) compounds has also been reported, which proceeds through repeating nucleophilic addition and elimination steps. sioc-journal.cn While this is for a related heterocyclic system, the principles of designing multi-component, catalyst-free reactions are broadly applicable. The following table summarizes some catalyst-free approaches for quinoline and related heterocycle synthesis.

| Reaction Type | Starting Materials | Conditions | Product Type | Yield (%) |

| Oxidative Cycloisomerization acs.org | o-Cinnamylanilines | KOtBu, DMSO, rt | 2-Aryl-4-substituted quinolines | Good to Excellent |

| Carbamate Synthesis rsc.org | N-Hetaryl ureas, Alcohols | Heat | N-Hetaryl carbamates | 48-94 |

| Nucleophilic Substitution rsc.org | Quinolines, Acylethynylpyrroles | 80–110 °C, MeCN or Toluene | 2-(E-2-acylethenylpyrrolyl)quinolines | up to 78 |

| One-Pot Quinazoline Synthesis sioc-journal.cn | Not specified | Not specified | 4-Substituted quinazolines | 37-95 |

These examples underscore a growing trend in organic synthesis to move away from reliance on, at times, toxic and expensive metal catalysts, instead harnessing the inherent chemical properties of the reactants to achieve the desired transformations.

Utilization of Green Solvents (e.g., Water, Ethanol (B145695), Supercritical CO2)

The principles of green chemistry have increasingly guided the selection of solvents in chemical synthesis, with a strong preference for non-toxic, renewable, and easily recyclable options. Water and ethanol are at the forefront of these efforts in the synthesis of quinolinone derivatives, while supercritical CO2 is an emerging alternative.

Water: As a solvent, water is unparalleled in terms of its environmental friendliness, non-toxicity, and non-flammability. Its use in the synthesis of quinolin-2(1H)-ones has been demonstrated in a base-free and organic solvent-free methodology. This approach allows for the synthesis of various functionalized quinolin-2(1H)-ones at ambient temperature in short reaction times (1-8 minutes) with excellent to quantitative yields. acs.org The high eco-scale score of 89.5 and a low E-factor of 1.6 highlight the green credentials of this method. acs.org Furthermore, water has been successfully employed as a solvent in the nanocatalyst-mediated synthesis of pyrimido[4,5-b]quinolones, where the catalyst could be recycled multiple times without significant loss of activity. nih.govacs.org

Ethanol: Ethanol, often used in combination with water, is another favored green solvent due to its low toxicity and biodegradability. It has been utilized in the synthesis of quinolizin-2-one (B372528) derivatives, where a mixture of ethanol and water served as an efficient and sustainable reaction medium. rsc.org The product could be conveniently precipitated by the addition of more water, and the ethanol-water mixture could be recovered and reused. rsc.org Nanocatalyzed syntheses of substituted quinolines have also been optimized using ethanol as the solvent, leading to high yields and allowing for catalyst recycling. nih.gov

Supercritical CO2: Supercritical carbon dioxide (scCO2) is a highly promising green solvent due to its non-toxic, non-flammable nature and tunable solvent properties with changes in pressure and temperature. researchgate.net While specific applications of scCO2 in the synthesis of this compound are not yet widely reported, its use in other chemical transformations, such as enzymatic glucosylation and nanoparticle synthesis, demonstrates its potential. researchgate.net The ability to easily remove the solvent by depressurization simplifies product purification and eliminates solvent residues. researchgate.net Its application in the extraction of temperature-sensitive compounds like ubiquinone-10 from biomass further showcases its gentle nature, which could be advantageous for reactions involving delicate functional groups. nih.gov

| Green Solvent | Reaction Type | Key Advantages |

| Water acs.org | Base-free synthesis of quinolin-2(1H)-ones | Ambient temperature, short reaction times, high yields, excellent green metrics. |

| Ethanol/Water rsc.org | Synthesis of quinolizin-2-one derivatives | Efficient, sustainable, easy product isolation, solvent recyclability. |

| Ethanol nih.gov | Nanocatalyzed synthesis of substituted quinolines | High yields, catalyst recyclability. |

| Supercritical CO2 researchgate.netnih.gov | General chemical synthesis and extraction | Non-toxic, non-flammable, tunable properties, easy removal. |

The adoption of these green solvents is a critical step in developing more sustainable synthetic routes for this compound and its analogs.

Asymmetric Synthesis and Chiral Induction Strategies

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. For quinolinone derivatives, which often exhibit stereospecific biological activity, the development of effective asymmetric synthetic methods is a key focus. These strategies include the use of chiral auxiliaries, enantioselective catalysts, and solid-state reactions in chiral environments.

Application of Chiral Auxiliaries in Quinolinone Formation

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org This approach has been widely applied in asymmetric synthesis to produce a single enantiomer of a target molecule. youtube.com

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented, the general principles can be applied. Common chiral auxiliaries are derived from readily available natural products like amino acids, terpenes, and alkaloids. wikipedia.org Examples of widely used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org

The general strategy for employing a chiral auxiliary in the synthesis of a quinolinone derivative would involve the following steps:

Attachment: The chiral auxiliary is covalently bonded to a precursor of the quinolinone ring.

Diastereoselective Reaction: The key bond-forming reaction to construct the quinolinone scaffold is carried out, with the chiral auxiliary directing the formation of one diastereomer over the other.

Removal: The chiral auxiliary is cleaved from the product to yield the enantiomerically enriched quinolinone derivative.

The choice of chiral auxiliary is crucial and depends on the specific reaction and desired stereochemical outcome. For instance, in the total synthesis of manzacidin B, camphorsultam was found to be superior to an oxazolidinone auxiliary in inducing the desired stereochemistry in the formation of an oxazoline (B21484) ring. wikipedia.org

The following table lists some common chiral auxiliaries and their typical applications:

| Chiral Auxiliary | Origin/Type | Typical Applications |

| Oxazolidinones wikipedia.org | Amino alcohols | Alkylation, aldol, and Diels-Alder reactions. |

| Camphorsultam wikipedia.org | Terpene | Aldol reactions, conjugate additions. |

| Pseudoephedrine wikipedia.org | Alkaloid | Asymmetric alkylation. |

| 8-Phenylmenthol wikipedia.org | Terpene | Ene reactions. |

The application of these auxiliaries to the synthesis of chiral this compound would be a promising area for future research.

Catalytic Enantioselective Methodologies for Quinolinone Derivatives

Catalytic enantioselective methods offer a more atom-economical approach to asymmetric synthesis compared to the use of chiral auxiliaries, as only a substoichiometric amount of the chiral catalyst is required. Significant progress has been made in the development of chiral catalysts for the synthesis of quinoline and quinolinone derivatives.

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral 1,4-dihydroquinolines. By incorporating an ester group at the 3-position of the quinoline ring, the electronic deficiency of the C3-C4 double bond is enhanced, facilitating hydrogenation. nih.gov Using a chiral Ir-SpiroPAP catalyst, a wide variety of 4-substituted 3-ethoxycarbonylquinolines can be hydrogenated to yield chiral 1,4-dihydroquinolines with high yields (up to 95%) and excellent enantioselectivities (up to 99% ee). nih.gov Similarly, chiral iridium catalysts with SPIROL-based diphosphinite ligands have been effective in the asymmetric hydrogenation of quinolines and related heterocycles. researchgate.net

Copper-catalyzed enantioselective alkynylation of quinolones represents another effective strategy. Using a chiral P,N ligand, such as (S,S,Ra)-UCD-Phim, in combination with a copper(I) salt, the alkynylation of quinolones can be achieved with good yields and high enantioselectivity (up to 84% ee). nih.gov

Ruthenium-catalyzed asymmetric hydrogenation has been employed to synthesize chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds, which can then be converted into tunable chiral pyridine (B92270)–aminophosphine ligands. rsc.org

The following table summarizes some catalytic enantioselective methods for the synthesis of quinoline derivatives:

| Catalyst System | Reaction Type | Substrate | Product | Enantioselectivity (ee) |

| Chiral Ir-SpiroPAP nih.gov | Asymmetric Hydrogenation | 4-Substituted 3-ethoxycarbonylquinolines | Chiral 1,4-dihydroquinolines | up to 99% |

| Chiral Ir-diphosphinite researchgate.net | Asymmetric Hydrogenation | Quinolines | Chiral tetrahydroquinolines | High |

| Chiral Cu-P,N ligand nih.gov | Enantioselective Alkynylation | Quinolones | Chiral alkynylated dihydroquinolines | up to 84% |

| Chiral Ru-catalyst rsc.org | Asymmetric Hydrogenation | 2-(Pyridin-2-yl)quinolines | Chiral 1,2,3,4-tetrahydroquinolines | Excellent |

| Chiral Ni(II)-bis(oxazoline) beilstein-journals.org | Asymmetric Henry Reaction | Imidazolidin-4-one derivatives | Chiral nitroaldols | up to 97% |

These catalytic methods provide powerful and efficient routes to enantiomerically enriched quinolinone derivatives and are likely applicable to the synthesis of chiral this compound.

Intramolecular Cyclizations in Chiral Crystalline Environments

Solid-state reactions, particularly those occurring in a chiral crystalline environment, offer a unique approach to controlling stereochemistry. The fixed orientation of molecules in a crystal lattice can pre-organize the reactants for a specific reaction pathway, leading to high stereoselectivity.

While the direct application of this strategy to the synthesis of this compound is still an area for exploration, related examples demonstrate its potential. For instance, the solid-state photodimerization of N-methylated 1-naphthylvinyl-4-quinoline derivatives can be influenced by the crystal packing. researchgate.net The use of chiral metal-organic frameworks (CMOFs) to induce chirality in [2+2] photocycloaddition reactions is a testament to the power of the chiral crystalline environment. researchgate.net

Intramolecular cyclization reactions can also be influenced by the surrounding environment. The bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with N-bromosuccinimide leads to an intramolecular cyclization, forming new chiral centers. nih.gov The stereochemical outcome of such reactions could potentially be controlled by conducting them in a chiral crystalline medium.

The concept of using a chiral crystalline environment to direct the stereochemical outcome of a reaction is a powerful one. It relies on the principles of crystal engineering to design molecular assemblies where the desired reaction can occur with high regio- and stereoselectivity. This approach, while still developing, holds great promise for the asymmetric synthesis of complex molecules like this compound.

Chemical Reactivity and Derivatization Pathways of the Quinolin 2 1h One Scaffold

Electrophilic Substitution Reactions of the Quinolin-2(1H)-one Ring System

The quinolin-2(1H)-one ring system can undergo electrophilic substitution, although the reactivity is influenced by the electron-withdrawing nature of the pyridinone ring.

In quinoline (B57606), electrophilic substitution typically occurs on the more electron-rich benzene (B151609) ring at positions 5 and 8. uop.edu.pkgcwgandhinagar.comquimicaorganica.orgquora.comreddit.com This preference is attributed to the greater stability of the resulting cationic intermediate, which can delocalize the positive charge without disrupting the aromaticity of the pyridine (B92270) ring. quimicaorganica.org The electron-withdrawing effect of the nitrogen atom deactivates the pyridine ring towards electrophilic attack. gcwgandhinagar.comreddit.com For quinolin-2(1H)-one, the presence of the carbonyl group further deactivates the pyridine ring. The hydroxyl group in the tautomeric form, 4-hydroxy-2-quinolone, however, is an electron-donating group, which can influence the regioselectivity. researchgate.net

| Reaction | Reagents | Major Products | Reference |

| Nitration of Quinoline | Fuming Nitric Acid, Fuming Sulfuric Acid | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Sulfonation of Quinoline (220°C) | Fuming Sulfuric Acid | Quinoline-8-sulfonic acid | uop.edu.pk |

| Sulfonation of Quinoline (300°C) | Fuming Sulfuric Acid | Quinoline-6-sulfonic acid | gcwgandhinagar.com |

While direct electrophilic substitution can be challenging, α-lithiation provides an alternative pathway for the functionalization of the quinolin-2(1H)-one scaffold. Treatment with a strong base like butyllithium (B86547) can lead to deprotonation. For instance, ferrocene (B1249389) can be readily metallated with butyllithium to form monolithioferrocene or 1,1'-dilithioferrocene, which are versatile nucleophiles. wikipedia.org A similar strategy can be applied to quinolin-2(1H)-ones, allowing for the introduction of various electrophiles at specific positions.

Nucleophilic Substitution Reactions on the Quinolin-2(1H)-one Nucleus

The electron-deficient nature of the pyridine ring in the quinolin-2(1H)-one system makes it susceptible to nucleophilic attack, particularly at positions 2 and 4. uop.edu.pkgcwgandhinagar.com

Position-4 of the quinolin-2(1H)-one ring is a key site for nucleophilic substitution, especially when a good leaving group is present. mdpi.comresearchgate.net For example, a 4-chloro substituent can be readily displaced by various nucleophiles. mdpi.comresearchgate.net Studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its reactivity towards nucleophiles like thiourea, hydrazine (B178648), and azide, leading to the formation of 4-sulfanyl, 4-hydrazino, and 4-azido derivatives, respectively. mdpi.comresearchgate.net These reactions significantly expand the synthetic utility of the quinolin-2(1H)-one scaffold.

The reactivity at position 4 is highlighted by the successful synthesis of various 4-substituted quinolin-2-ones. For example, 4-amino-8-methylquinolin-2(1H)-one has been prepared from the corresponding 4-chloro derivative. researchgate.net

| Starting Material | Nucleophile | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Azido-8-methylquinolin-2(1H)-one | Triphenylphosphine | 8-Methyl-4-(triphenylphosphoranylideneamino)quinolin-2(1H)-one | mdpi.com |

| 4-Azido-8-methylquinolin-2(1H)-one | Hydrochloric Acid | 4-Amino-8-methylquinolin-2(1H)-one | researchgate.net |

Beyond simple substitution at position 4, the quinolin-2(1H)-one nucleus can undergo more complex transformations. The reactivity of ketones, such as in 4-hydroxy-1-methyl-3-[(2-oxo-2H-chromen-3-yl)carbonyl]-quinolin-2(1H)-one, towards various nucleophiles has been explored. ias.ac.in For instance, reaction with hydrazine can lead to the formation of pyrazolinone and pyrazolinopyrazole derivatives. ias.ac.in Furthermore, reactions with reagents like 2,2-dimethoxyethanamine and cyanoguanidine can result in the formation of fused heterocyclic systems. ias.ac.in

Chemical Transformations of the 4-Hydroxymethyl Group

The 4-hydroxymethyl group on the quinolin-2(1H)-one scaffold offers a versatile handle for further derivatization. A profitable synthetic route to 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one has been developed, which also allows for the synthesis of related methoxymethyl and dimethyl analogues. nih.gov This indicates that the hydroxyl group can be a site for etherification and other functional group interconversions, providing a pathway to a variety of derivatives with potentially interesting biological properties.

Oxidation Reactions and Derived Products

The oxidation of the primary alcohol in 4-(hydroxymethyl)quinolin-2(1H)-one is a key transformation that yields the corresponding aldehyde, 2-oxo-1,2-dihydroquinoline-4-carbaldehyde (B3348116), also known as 4-formylquinolin-2(1H)-one. This aldehyde is a valuable synthetic intermediate.

While direct oxidation protocols for this compound are not extensively detailed in the literature, the formation and reactivity of its oxidized product, 4-formyl-2-quinolone, have been discussed. For instance, in the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), 4-formyl-2-quinolone is proposed as a key intermediate. nih.gov It is suggested that this aldehyde could be a versatile precursor for preparing a variety of symmetrically and asymmetrically substituted quinolone derivatives. nih.gov

The general feasibility of oxidizing a methyl or hydroxymethyl group at the C4-position of a quinoline ring is well-established. For example, metal-free methods have been developed for the chemoselective oxidation of 4-methylquinolines to their corresponding quinoline-4-carbaldehydes using systems like I2/DMSO/O2. researchgate.net These methods demonstrate the accessibility of the 4-formylquinoline scaffold, which is the analogous oxidation product for the related quinoline systems.

The resulting 2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a highly reactive molecule, poised for further derivatization through reactions typical of aldehydes, such as condensations, reductive aminations, and additions of nucleophiles.

Esterification and Etherification Processes

The hydroxyl moiety of the 4-(hydroxymethyl) group is a prime site for esterification and etherification reactions, allowing for the introduction of a wide array of functional groups, which can modulate the compound's physicochemical properties.

Although the literature does not provide specific examples of the esterification of this compound, the principles of alcohol acylation are directly applicable. In contrast, examples of etherification have been reported on closely related, more complex scaffolds. A study on furo[2,3-h]quinolin-2(1H)-ones describes the synthesis of 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (an ether) from its 4-hydroxymethyl precursor. nih.gov This transformation highlights the capability of the hydroxymethyl group on the quinolinone framework to undergo etherification, yielding derivatives with altered solubility and biological profiles. nih.gov

| Starting Material | Product | Reaction Type | Reference |

| 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one | 4-methoxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one | Etherification | nih.gov |

These derivatization pathways are crucial for tuning the molecule's properties for various applications.

Reductive Transformations and Interconversion of Functional Groups

Molecular Hybridization and Scaffold Diversification Methodologies

The quinolin-2(1H)-one skeleton is considered a "privileged scaffold" in medicinal chemistry, and its derivatization through molecular hybridization is a prominent strategy for discovering new bioactive agents. researchgate.netresearchgate.net This involves chemically uniting the quinolinone core with other pharmacophoric fragments to create hybrid molecules with potentially synergistic or novel activities.

The oxidized derivative, 4-formylquinolin-2(1H)-one, serves as an excellent starting point for such diversification. It can undergo reactions like Knoevenagel condensation with active methylene (B1212753) compounds to generate more complex, conjugated systems. nih.gov For instance, the reaction of related 4-hydroxyquinolines with various aromatic aldehydes can lead to benzylidene derivatives or, in the case of salicylaldehyde, the formation of new heterocyclic ring systems like lactones. nih.gov

Furthermore, general strategies for the rapid, parallel synthesis of highly substituted 1H-quinolin-4-one libraries have been developed, demonstrating the adaptability of the quinoline scaffold for creating large, diverse collections of compounds for screening. nih.gov Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has also been employed to tether quinolinone moieties to other molecular scaffolds, such as naphthalene, creating complex bis-quinolinone hybrids. researchgate.net

These methodologies underscore the versatility of the quinolin-2(1H)-one scaffold in generating a high degree of molecular diversity, enabling the exploration of extensive chemical space in the search for new functional molecules. nih.gov

In Vitro Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Profiles of Quinolinone Derivatives

Quinolinone derivatives have been investigated for their ability to inhibit a range of enzymes critical to cellular function and proliferation. The specific substitutions on the quinolinone core are crucial in determining the target and potency of inhibition.

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them key targets for anticancer drugs. wikipedia.orgyoutube.com Certain furoquinolinone derivatives, which are structurally related to 4-(hydroxymethyl)quinolin-2(1H)-one, have demonstrated notable activity against these enzymes.

In studies conducted in the absence of light, the furoquinolinone derivative 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) , along with its analogues, was found to inhibit topoisomerase II. nih.gov This inhibition contributes to a moderate level of antiproliferative activity in mammalian cells. nih.gov Further research into other complex quinoline (B57606) derivatives, such as indoloquinolinediones and furo[2,3-b]quinolines, has also identified them as inhibitors of both topoisomerase I and topoisomerase II, highlighting the potential of the broader quinoline scaffold in targeting these enzymes. nih.govnih.gov

Kinase Inhibition: Design and Activity

Protein kinases are pivotal in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govekb.eg The quinoline and quinolin-2-one scaffolds are recognized as "privileged structures" in the development of kinase inhibitors. nih.govresearchgate.net

While specific kinase inhibition data for this compound is not extensively documented, various derivatives have shown significant activity:

Glycogen Synthase Kinase-3β (GSK-3β): A series of novel quinolin-2-one derivatives were identified as potent GSK-3β inhibitors. nih.gov Compounds such as 7c, 7e, and 7f from this series demonstrated superior inhibitory effects compared to the reference inhibitor staurosporine, with IC₅₀ values in the low nanomolar range. nih.gov Molecular docking suggested these compounds bind to key amino acids in the ATP binding site of the enzyme. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): Analogues where the chromen-4-one core of a known inhibitor was replaced with an 8-substituted-2-morpholin-4-yl-1H-quinolin-4-one system showed potent DNA-PK inhibitory activity. nih.govresearchgate.net

Other Kinases: The quinoline scaffold is a component of numerous approved kinase inhibitors targeting pathways involving VEGFR, EGFR, PI3K/mTOR, and c-Met. mdpi.comnih.gov

Inhibitory Activity of Quinolin-2-one Derivatives against GSK-3β

| Compound | IC₅₀ (nM) |

|---|---|

| 7c | 4.68 ± 0.59 |

| 7e | 8.27 ± 0.60 |

| 7f | 5.34 ± 0.42 |

| Staurosporine (Reference) | 6.12 ± 0.74 |

Data sourced from in vitro screening assays. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleotides, making it a target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov While DHFR inhibitors based on nitrogen-containing heterocyclic scaffolds are common, research has predominantly focused on structures like quinazolinones and pyrroloquinazolines. nih.govnih.govacs.orgeurekaselect.com There is currently limited available research specifically demonstrating the inhibition of DHFR by this compound or its direct derivatives. Studies on DHFR inhibition tend to focus on the related quinazolinone scaffold, which differs in the arrangement of nitrogen atoms within the heterocyclic ring system. nih.govnih.gov

Other Enzyme Targets

The versatility of the quinoline structure has led to its evaluation against other significant enzyme targets.

Catechol-O-methyltransferase (COMT): No specific studies detailing the inhibition of COMT by this compound were identified in the reviewed literature.

Acetylcholinesterase (AChE): While data on the subject compound is sparse, other quinoline derivatives have been developed as AChE inhibitors. For example, T-82 , a complex quinoline derivative, was shown to inhibit AChE with an IC₅₀ value of 109.4 nM. nih.gov Additionally, a series of quinoline-sulfonamides were designed as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase. nih.gov These findings indicate the potential of the quinoline core in designing compounds that target the cholinergic system. nih.govnih.gov

Monoamine Oxidase Type B (MAO-B): The quinoline scaffold has been successfully utilized to create selective MAO-B inhibitors. The compound 1-methyl-2-undecyl-4(1H)-quinolone was identified as a selective and irreversible inhibitor of MAO-B with an IC₅₀ of 15.3 µM. nih.gov Another analogue, 1-methyl-2-nonyl-4(1H)-quinolone , is also noted as a potent and selective MAO-B inhibitor. medchemexpress.com This demonstrates the applicability of the 4(1H)-quinolone structure in targeting monoamine oxidases. nih.govnih.gov

In Vitro Cellular Responses and Apoptosis Induction Mechanisms

The ultimate effect of enzyme inhibition and other molecular interactions is often observed at the cellular level, through processes like the induction of apoptosis (programmed cell death).

Intracellular Oxidation and Mitochondrial Dysfunction

A key mechanism of action has been elucidated for 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ) , a compound bearing the same 4-(hydroxymethyl) group as the subject of this article. Studies show that its cytotoxicity in the dark is initiated by its metabolism within the cell.

The 4-hydroxymethyl group of HOFQ acts as a substrate for intracellular alcohol dehydrogenase (ADH). This enzymatic oxidation converts the hydroxymethyl group into a more reactive aldehyde derivative. This oxidized product then directly targets the mitochondria, causing mitochondrial depolarization and the opening of the mitochondrial permeability transition pore (PTP). This disruption of mitochondrial function is a critical event that triggers the apoptotic cascade.

The crucial role of the 4-hydroxymethyl group and its subsequent oxidation is highlighted by several key findings:

Replacing the 4-hydroxymethyl group with a simple methyl group blunts the compound's apoptotic activity.

The use of an ADH inhibitor, 4-methylpyrazole (B1673528), prevents the mitochondrial depolarization and apoptosis induced by HOFQ.

A synthesized analogue where the 4-hydroxymethyl group was pre-emptively replaced with a formyl (aldehyde) group mimicked all the apoptotic effects of HOFQ, confirming that the oxidized product is the active cytotoxic agent.

Cellular Effects of HOFQ and Related Compounds

| Compound/Condition | Key Cellular Event | Outcome |

|---|---|---|

| HOFQ | Intracellular oxidation by ADH | Mitochondrial dysfunction, Apoptosis |

| HOFQ + 4-methylpyrazole (ADH inhibitor) | Inhibition of oxidation | Apoptosis prevented |

| 4-formyl analogue (CHOFQ) | Mimics oxidized HOFQ | Potent apoptosis induction |

| 4-methyl analogue (FQ) | Lacks oxidizable group | Apoptotic activity blunted |

DNA Interaction Mechanisms: Monoadducts and DNA-Protein Cross-Links

The interaction of quinolinone derivatives with DNA is a critical aspect of their biological activity. Studies on closely related furoquinolinone compounds, such as 4-hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one (HOFQ), have demonstrated that these molecules can engage in photobinding to DNA. nih.govresearchgate.net Upon UVA irradiation, HOFQ and its analogues exhibit significant antiproliferative activity, which is linked to their ability to bind to DNA. nih.govresearchgate.net This photobinding demonstrates a different sequence specificity compared to traditional furocoumarins like 8-methoxypsoralen (8-MOP). nih.govresearchgate.net

While direct evidence for the formation of monoadducts and DNA-protein cross-links by this compound is not extensively detailed, the reactivity of related structures provides a basis for these mechanisms. For instance, aldehydes, which can be formed by the oxidation of the hydroxymethyl group, are known to react with DNA bases. The compound trans-4-hydroxynonenal, which contains an aldehyde group, is known to form DNA adducts that can subsequently lead to interstrand cross-links. nih.gov These cross-links can interfere with essential cellular processes like DNA replication and transcription, contributing to their biological effects. nih.gov The potential for the hydroxymethyl group on the quinolinone scaffold to participate in similar reactions warrants further investigation.

Reactive Oxygen Species Generation and Cellular Effects

The quinolone scaffold is intricately linked with cellular oxidative states. Research has shown that certain substituted 4-quinolone derivatives can act as inhibitors of reactive oxygen species (ROS) production in human umbilical vein endothelial cells (HUVECs). nih.gov One such derivative, 2-({[4-(3-hydroxy-3-methylbutoxy)pyridin-2-yl]oxy}methyl)-3-methylquinolin-4(1H)-one, was found to inhibit ROS production with a half-maximal inhibitory concentration (IC50) of 140 nM, suggesting a role for this class of compounds in mitigating oxidative stress. nih.gov

Conversely, other quinolinone derivatives are utilized in the context of ROS detection. For example, 7-Hydroxy-4-methyl-2(1H)-quinolone is a fluorescent product used specifically for detecting hydroxyl radicals, which are a highly reactive form of ROS often associated with DNA damage. medchemexpress.com This indicates that the quinolinone nucleus can interact with ROS, either by suppressing their formation or by reacting with them to produce detectable signals. The specific role of this compound in generating or quenching ROS is an area requiring more targeted research to fully understand its effects on cellular oxidative balance.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of quinolinone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitution patterns on the quinolinone core influence their therapeutic or biological effects. nih.govnih.gov The quinolinone scaffold is considered a "privileged structure" in drug discovery, as it is a versatile framework found in compounds with a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. mdpi.com

Influence of Substituent Patterns on Biological Efficacy

The type and position of substituents on the quinolinone ring are critical determinants of biological efficacy. SAR studies on various series of 4-hydroxy-2-quinolinone derivatives have provided valuable insights:

Lipophilicity and Activity: The lipophilicity of the molecule, influenced by its substituents, plays a significant role in its biological activity, such as antifungal properties and the inhibition of photosynthetic electron transport. nih.gov For example, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, a 7-hydroxy derivative was found to be more hydrophobic than its 5-hydroxy counterpart. nih.gov

Substituents on the Ring: In a study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives, modifications to the core structure led to compounds with potent anti-hepatitis B virus (HBV) activity. nih.gov

Substituents at Position 3: The introduction of a 3-nitro group to the 4-hydroxy-1-methyl-quinolin-2(1H)-one scaffold is a key step in the synthesis of further derivatives, such as 3-amino-4-hydroxy-2-quinolinone, which can be acylated to produce various carboxamides. researchgate.net

Substituents at the N-1 Position: N-substituted carboxamides derived from the quinolinone core have been extensively studied. mdpi.com For instance, replacing an N-methyl substituent with an N-phenyl group on a particular carboxamide derivative resulted in a loss of lipoxygenase inhibitory activity. mdpi.com

The presence of the 4-hydroxymethyl group specifically introduces a polar, hydrogen-bonding capable moiety that can significantly influence the molecule's solubility, receptor binding, and metabolic profile.

Stereochemical Determinants of Biological Activity

Stereochemistry can play a pivotal role in the biological activity of molecules. The spatial arrangement of atoms can dictate how a compound interacts with its biological target, such as an enzyme or receptor. While specific studies on the stereochemical determinants of this compound are not prominent, the principles can be inferred from related reactive molecules.

For example, in the case of DNA adducts formed by trans-4-hydroxynonenal, the stereochemistry of the adduct is critical for its ability to form DNA cross-links. nih.gov Different diastereomers, such as the (6S,8R,11S) and (6R,8S,11R) adducts, orient differently within the DNA minor groove. nih.gov This differential orientation, dictated by their stereochemistry, provides a kinetic basis for why one isomer forms interchain cross-links while the other does not. nih.gov This highlights the general principle that the specific 3D structure of a molecule is fundamental to its mechanism of action. Should the hydroxymethyl group of this compound participate in reactions leading to chiral centers, the stereochemistry of the resulting products would likely be a critical factor in their ultimate biological effects.

Quorum Sensing Modulation in Microbial Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. The quinolone scaffold is a key component in the QS systems of some pathogenic bacteria, most notably Pseudomonas aeruginosa. This bacterium utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. nih.gov

Key signaling molecules in this system include 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS), and its precursor, 2-heptyl-4-quinolone (HHQ). nih.gov The biosynthesis of these molecules involves several enzymes encoded by the pqs operon. nih.gov The ability to interfere with this signaling pathway, a strategy known as quorum quenching, is a promising approach for developing novel anti-virulence therapies. Enzymes that can degrade PQS, such as Hod (3-hydroxy-2-methyl-4(1H)-quinolone 2,4-dioxygenase), have been shown to reduce the expression of PQS-regulated virulence factors and attenuate the pathogenicity of P. aeruginosa. nih.gov

While this compound is not a direct analogue of PQS or HHQ, its core quinolone structure suggests a potential to interact with the bacterial QS machinery, either as an antagonist or a mimic of the natural signaling molecules.

Antioxidant Activity Investigations

Quinolinone derivatives have been the subject of numerous investigations for their antioxidant properties. The ability of these compounds to scavenge free radicals and chelate metals makes them interesting candidates for combating oxidative stress-related conditions. mdpi.comnih.gov Various in vitro assays are employed to evaluate these activities.

Studies on novel pyrimido[5,4-c]quinoline derivatives synthesized from 4-hydroxy-3-acyl quinolin-2-one showed that certain compounds exhibited significant antioxidant activity across multiple assays, including DPPH radical scavenging, Trolox equivalent antioxidant capacity (TEAC), and superoxide (B77818) radical scavenging. nih.gov Similarly, a series of 4-hydroxy-2-quinolinone carboxamides were evaluated, with some analogues showing a potent ability to scavenge hydroxyl radicals and inhibit lipid peroxidation. mdpi.comresearchgate.net The antioxidant capacity is often attributed to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals. sapub.org The presence of hydroxyl groups on the quinolinone or its substituents can enhance this activity. mdpi.com

Below is a table summarizing the antioxidant activities of selected quinolinone derivatives from the literature.

| Compound/Derivative Class | Assay | Finding | Reference |

| Pyrimido[5,4-c]quinoline-2,5(1H,6H)-dione derivatives | DPPH, TEAC, FRAP, Superoxide scavenging, Metal chelating, Nitric oxide scavenging | Compounds 4c (2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one) and 5g (5-methyl-2-thioxo-2,3-dihydro-1H- nih.govnih.govnih.govtriazepino[6,5-c]quinolin-6(7H)-one) showed significant antioxidant activities. | nih.gov |

| 4-Hydroxy-2-quinolinone carboxamide derivatives | Hydroxyl radical scavenging | Analogue 3j (possessing an N-methyl substituent and an o-phenolic group) showed the best activity (100% scavenging). | mdpi.com |

| 4-Hydroxy-2-quinolinone carboxamide derivatives | ABTS radical cation decolorization | Carboxamide 3g demonstrated 72.4% decolorization. | mdpi.comresearchgate.net |

| 4-Hydroxy-2-quinolinone carboxamide derivatives | Inhibition of lipid peroxidation | Carboxamide 3g showed 100% inhibition of lipid peroxidation. | mdpi.comresearchgate.net |

| Quinazolin-4(3H)-one derivatives | DPPH and Nitric oxide scavenging | Synthesized compounds showed good to excellent scavenging capacity, in some cases better than the vanillin (B372448) reference. | sapub.org |

Computational and Chemoinformatic Methodologies in Quinolinone Research

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a pivotal computational technique used to predict how a ligand, such as a quinolinone derivative, might bind to a macromolecular target, typically a protein. This method helps in understanding the structural basis of a compound's activity.

Molecular docking simulations are instrumental in predicting the preferred orientation and conformation of a ligand within a protein's binding site. This allows for the identification of key amino acid residues that interact with the ligand. For instance, in a study involving 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, docking results showed that the compounds fit into the active pocket of the EGFR tyrosine kinase domain. nih.gov The analysis revealed well-conserved hydrogen bonding with various amino acid residues. nih.gov

Similarly, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a identified interactions with amino acids such as ILE-8, LYS-7, VAL-14, and PHE-15. nih.govnih.gov In another example, docking of quinolinone-3-carboxamide analogues into the soybean lipoxygenase-1 (LOX) enzyme revealed that these compounds bind at an allosteric site rather than the catalytic iron-binding site. mdpi.com This prediction of binding modes is crucial for understanding the mechanism of action, whether it be direct inhibition at an active site or allosteric modulation. mdpi.comnih.gov

Beyond predicting the binding pose, docking simulations provide a quantitative estimation of the binding affinity, often expressed as a docking score in kcal/mol. nih.govjst.go.jpfrontiersin.org A lower (more negative) score generally indicates a more favorable binding interaction.

In a study of anticancer 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, a lead compound (IVg) exhibited a high MolDock score of -137.813, which was superior to the standard drug Imatinib (-119.354), suggesting strong binding to the EGFR tyrosine kinase. nih.gov In a different study, 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities against the CB1a protein ranging from -5.3 to -6.1 Kcal/mol. nih.govresearchgate.net Another investigation on quinoline (B57606) derivatives as HIV reverse transcriptase inhibitors found docking scores as high as -10.675 for the most promising compound. nih.gov These quantitative assessments are vital for ranking potential drug candidates and prioritizing them for synthesis and in vitro testing. jst.go.jpfrontiersin.org

Table 1: Examples of Molecular Docking Scores for Quinolinone Derivatives

| Compound Class | Target Protein | Best Docking Score | Reference |

|---|---|---|---|

| 4-hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg) | EGFR Tyrosine Kinase | -137.813 (MolDock Score) | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivative (4) | CB1a | -6.1 kcal/mol | nih.gov |

| Pyrazoline-containing quinoline derivative (4) | HIV Reverse Transcriptase | -10.675 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models help in predicting the activity of new, unsynthesized compounds and in understanding which structural features are important for their biological function. rsc.orgucm.esnih.gov

For quinolinone-based compounds, QSAR studies have been successfully applied. For example, a QSAR model was developed for a series of novel quinolinone-based thiosemicarbazones to predict their activity against Mycobacterium tuberculosis. nih.gov The best model showed good statistical reliability (R² = 0.83) and was validated through several methods. The model suggested that van der Waals volume, electron density, and electronegativity were pivotal for the anti-TB activity. nih.gov

Similarly, 2D and 3D-QSAR models have been developed for quinoline derivatives targeting the P. falciparum 3D7 strain, the parasite responsible for malaria, showing excellent predictive capacity (r²test up to 0.878). nih.gov While these studies establish the utility of QSAR in the broader quinoline/quinolinone class, specific QSAR models focused solely on 4-(hydroxymethyl)quinolin-2(1H)-one are not prominently featured in the literature. However, the principles demonstrated in these studies are directly applicable to guide the design of new derivatives based on its scaffold.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial step in modern drug discovery, allowing researchers to computationally estimate the pharmacokinetic and toxicological properties of a compound. nih.govorientjchem.org This early-stage assessment helps to identify candidates with potentially poor ADMET profiles, saving time and resources. Various web-based tools like SwissADME and pkCSM are commonly used for these predictions. researchgate.netjournalijtdh.comphytojournal.comresearchgate.net

The bioavailability of a drug is influenced by its physicochemical properties. In silico tools assess this by evaluating compliance with rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight ≤500, a logP ≤5, H-bond donors ≤5, and H-bond acceptors ≤10.

Studies on various quinoline and quinolinone derivatives have shown that these compounds often exhibit favorable drug-likeness and bioavailability profiles. For instance, an analysis of 4-phenyl-2-quinolone derivatives predicted good drug-likeness and bioavailability. nih.gov Similarly, a large-scale study of 8,536 quinoline derivatives found that many had acceptable bioavailability based on ADME properties. nih.gov In another study, all tested quinine (B1679958) derivatives satisfied Lipinski's rule of five, indicating good bioavailability. researchgate.netjournalijtdh.com These findings suggest that the quinolinone scaffold is a promising base for developing orally active agents. nih.gov

Computational models can predict key pharmacokinetic parameters that govern a drug's journey through the body. researchgate.nettechnologynetworks.comnih.govnih.gov

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. researchgate.net In silico models are trained on experimental Caco-2 data to predict the permeability of new compounds, often expressed as a Papp value. QSAR models have been developed that can discriminate between compounds with high and low Caco-2 permeability with accuracies of over 80%.

Human Intestinal Absorption (HIA): The ability of a compound to be absorbed from the gut is a critical factor for oral drugs. nih.govresearchgate.net Computational tools can predict HIA percentages based on molecular descriptors. Studies on quinoline derivatives often show predictions of high gastrointestinal (GI) absorption. phytojournal.com For example, some quinoline-fluoroproline amide hybrids were predicted to have good absorption profiles. nih.gov

Skin Permeability (log Kp): For compounds that might be administered transdermally or have dermal toxicity concerns, skin permeability is an important parameter. researchgate.netresearchgate.nethud.ac.uknih.gov It is expressed as the logarithm of the permeability coefficient (log Kp). A more negative log Kp value (e.g., less than -2.5 cm/s) typically indicates lower skin permeability. researchgate.netresearchgate.net In silico studies on quinoline-fluoroproline amide hybrids predicted low skin permeability. nih.gov

The following table presents representative predicted ADMET data for a series of quinoline derivatives, illustrating the types of parameters evaluated in silico.

Table 2: Representative In Silico ADMET Predictions for Quinoline Derivatives

| Compound | Predicted GI Absorption | Predicted BBB Permeant | Predicted Skin Permeability (log Kp) | Reference |

|---|---|---|---|---|

| Quinoline-fluoroproline amide hybrid (83) | High | No | Low | nih.gov |

| Quinoline-fluoroproline amide hybrid (84) | High | No | Low | nih.gov |

| 4-Phenyl-2-quinolone derivative (22) | High | Yes | -6.61 cm/s | nih.gov |

Computational Drug-likeness and Lead Optimization

The concept of "drug-likeness" is a crucial filter in the early stages of drug discovery. It assesses whether a compound possesses a set of physicochemical and structural features consistent with known orally active drugs. This evaluation is typically based on a series of rules and descriptors derived from the statistical analysis of successful drug molecules. Computational screening for drug-likeness helps to identify candidates with a higher probability of favorable absorption, distribution, metabolism, and excretion (ADME) properties, while flagging those likely to fail due to poor pharmacokinetics.

One of the most recognized frameworks for evaluating drug-likeness is Lipinski's Rule of Five. These rules establish thresholds for key molecular properties that influence oral bioavailability. While specific computational studies evaluating the drug-likeness of this compound are not prevalent in the reviewed literature, the properties of the general quinolinone class are often assessed using these and similar criteria.

Table 1: Key Parameters for Computational Drug-Likeness Assessment

| Parameter | Common Guideline (e.g., Lipinski's Rule) | Significance in Lead Optimization |

| Molecular Weight (MW) | ≤ 500 Da | Affects size, solubility, and diffusion across membranes. |

| LogP (Lipophilicity) | ≤ 5 | Influences solubility, permeability, and metabolic stability. |

| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and receptor interaction. |

| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Quantum Chemical Calculations: Density Functional Theory (DFT) and Molecular Descriptors

Quantum chemical calculations offer a deeper understanding of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a powerful and widely used computational method in this domain. mdpi.com DFT calculations are used to determine the ground-state electronic structure of many-body systems by using the electron density as the fundamental variable, which is computationally more tractable than the complex many-electron wavefunction. mdpi.comsemanticscholar.org This approach provides a favorable balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. semanticscholar.org

For quinolinone derivatives, DFT studies can elucidate several key properties:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. bohrium.comtandfonline.com A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. mdpi.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological targets like proteins or nucleic acids. mdpi.comtandfonline.com The MEP is invaluable for understanding non-covalent interactions, particularly hydrogen bonding. mdpi.com

These quantum chemical calculations generate a variety of molecular descriptors , which are numerical values that encode chemical information and are used in QSAR and other chemoinformatic models. nih.gov

Table 2: Examples of Molecular Descriptors Derived from Quantum Chemical Calculations for Quinoline Derivatives

| Descriptor | Definition | Significance | Example Value (for a related quinoline derivative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. tandfonline.com | 5.0 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. | 3.5 Debye |

| Electron Affinity (A) | Energy released when an electron is added. | Related to electrophilicity. | -ELUMO |

| Ionization Potential (I) | Energy required to remove an electron. | Related to nucleophilicity. | -EHOMO |

Note: The example values are illustrative and derived from studies on related quinoline structures; they are not specific experimental values for this compound.

Advanced Applications and Material Science Perspectives of Quinolinone Derivatives

Development of Fluorescent Probes and Luminescent Dyes

The inherent fluorescence of the quinolinone core makes it an attractive scaffold for the design of fluorescent probes and luminescent dyes. These molecules are instrumental in visualizing and understanding complex biological processes and for detecting specific analytes.

Quinoline-Based Fluorescent Scaffolds for Live Cell Bioimaging

Quinoline-based fluorescent small molecules are valuable tools for a range of biomedical applications, including use as cellular stains, for labeling biomolecules, as environmental indicators, and as biosensors. nih.gov The development of quinolinone-based fluorescent probes has emerged as a critical area of research for bio-imaging applications. crimsonpublishers.com These probes offer the ability to detect, visualize, and characterize biological phenomena at the molecular level. crimsonpublishers.com

The versatility of the quinoline (B57606) scaffold allows for the synthesis of structurally diverse fluorophores. nih.gov For instance, a tunable quinoline-based scaffold that can be readily functionalized has been developed for various imaging applications. nih.gov These probes have been successfully used in live-cell imaging, demonstrating a unique two-stage fluorescence response to intracellular pH. researchgate.net Furthermore, multiphoton fluorescent probes based on quinolone groups have been synthesized for the selective detection of lipid droplets in live cells, which is significant due to the lower auto-fluorescence and deeper tissue penetration offered by multiphoton microscopy. researchgate.net

Photophysical Mechanisms: Intramolecular Charge Transfer (ICT) and Solvatochromism

The photophysical properties of quinolinone derivatives are often governed by processes such as Intramolecular Charge Transfer (ICT) and solvatochromism. ICT occurs in molecules with electron-donating and electron-accepting regions, where excitation with light can lead to a transfer of electron density from the donor to the acceptor. This process is highly sensitive to the surrounding environment, a phenomenon known as solvatochromism, where the color of the fluorescence changes with the polarity of the solvent.

Quinoline derivatives are known to exhibit ICT due to their electron-accepting properties. nih.gov This charge transfer is often from an electron-donating group to the quinoline core. nih.gov For example, in a study of a 6-hydroxyquinoline-2(1H)-one derivative, the fluorescence spectral peak was observed to redshift by 16 nm as the solvent polarity increased, indicating a larger dipole moment in the excited state compared to the ground state. researchgate.net This behavior is characteristic of an ICT process.

The photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives, which share structural similarities with quinolinones, also exhibit solvent-dependent absorption and emission maxima. rsc.org The large Stokes shifts observed for these compounds, which increase with solvent polarity, further support the notion of a more polar excited state resulting from ICT. rsc.org

Chemosensing and Biosensing Applications

The sensitivity of the quinolinone scaffold to its environment makes it an excellent candidate for the development of chemosensors for detecting various analytes, such as metal ions and changes in pH.